N-(benzo[c][1,2,5]thiadiazol-4-yl)-2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carboxamide
Description
N-(benzo[c][1,2,5]thiadiazol-4-yl)-2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carboxamide is a heterocyclic compound featuring a benzo[c][1,2,5]thiadiazole core fused to a tetrazole ring via a carboxamide linker. The tetrazole moiety is substituted with a 4-(trifluoromethoxy)phenyl group, which introduces significant electronegativity and lipophilicity.
Properties
IUPAC Name |
N-(2,1,3-benzothiadiazol-4-yl)-2-[4-(trifluoromethoxy)phenyl]tetrazole-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8F3N7O2S/c16-15(17,18)27-9-6-4-8(5-7-9)25-21-13(20-24-25)14(26)19-10-2-1-3-11-12(10)23-28-22-11/h1-7H,(H,19,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GALNTIUCHLPTPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NSN=C2C(=C1)NC(=O)C3=NN(N=N3)C4=CC=C(C=C4)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8F3N7O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(benzo[c][1,2,5]thiadiazol-4-yl)-2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carboxamide is a compound that has garnered attention due to its potential biological activities. This article explores its synthesis, structural characteristics, and various biological activities, supported by data tables and case studies.
Synthesis and Structural Characteristics
The compound is synthesized through a nucleophilic acyl substitution reaction involving 4-aminobenzo[c][1,2,5]thiadiazole and 3-trifluoromethylbenzoyl chloride. The reaction is facilitated by triethylamine in dichloromethane under controlled conditions. Characterization techniques such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and GC-MS (Gas Chromatography-Mass Spectrometry) confirm the compound's structure .
Antimicrobial Activity
The compound has been evaluated for its antimicrobial properties against various bacterial strains. The presence of the trifluoromethoxy group enhances its interaction with target proteins, leading to increased inhibitory effects. For instance, in a study on Mur enzymes of Mycobacterium tuberculosis, compounds with similar structural motifs exhibited significant inhibition with IC50 values around 0.12 mg/mL .
| Compound | Bacterial Strain | IC50 (mg/mL) |
|---|---|---|
| N-(benzo[c][1,2,5]thiadiazol-4-yl)-... | E. coli | 0.12 ± 0.001 |
| Other derivatives | Various strains | Varies |
Anti-Cancer Activity
Recent studies have highlighted the anti-cancer potential of benzothiazole derivatives, including our compound of interest. In vitro assays showed that related compounds significantly inhibited the proliferation of cancer cell lines such as A431 and A549. The mechanism involves the induction of apoptosis and cell cycle arrest at specific concentrations (e.g., 1-4 μM) .
| Cell Line | Concentration (μM) | Effect |
|---|---|---|
| A431 | 1 | Apoptosis |
| A431 | 2 | Cell Cycle Arrest |
| A549 | 4 | Significant Proliferation Inhibition |
The biological activity of this compound is attributed to its ability to form hydrogen bonds with amino acid residues in target proteins. For example, the trifluoromethoxy group interacts with residues critical for enzyme activity in bacterial systems .
Case Studies
- Study on MurB Inhibition : A study focusing on MurB enzymes revealed that modifications in the benzothiazole structure enhanced binding affinity and inhibitory potency against E. coli, demonstrating the potential for developing new antibacterial agents .
- Anti-Cancer Evaluation : Another research effort synthesized multiple benzothiazole derivatives and assessed their effects on cancer cell lines. The lead compound exhibited significant anti-inflammatory and anti-cancer properties, indicating a promising avenue for further development .
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
The compound exhibits promising antimicrobial properties. Research indicates that derivatives of tetrazole and thiadiazole rings are often evaluated for their efficacy against various pathogens. For instance, compounds with similar structural motifs have shown significant activity against Mycobacterium tuberculosis, with IC50 values indicating effective inhibition at low concentrations . The incorporation of trifluoromethoxy groups enhances the lipophilicity and bioavailability of these compounds, potentially leading to improved therapeutic profiles.
Anticancer Properties
Studies have demonstrated that tetrazole derivatives can possess anticancer activity. The structural features of N-(benzo[c][1,2,5]thiadiazol-4-yl)-2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carboxamide may facilitate interactions with biological targets involved in cancer progression. Research has shown that similar compounds can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of signaling pathways .
Chemical Synthesis and Catalysis
Catalytic Applications
The compound's unique bidentate nature allows it to serve as a ligand in metal-catalyzed reactions. Its ability to stabilize metal centers can enhance the efficiency of C-H bond functionalization reactions, which are crucial in organic synthesis . This application is particularly relevant for developing new synthetic methodologies that require precise control over reaction conditions and product selectivity.
Material Science
In material science, the incorporation of thiadiazole and tetrazole moieties into polymer matrices has been explored for creating advanced materials with specific electronic properties. The presence of electron-withdrawing groups like trifluoromethoxy can improve the thermal stability and mechanical properties of these materials, making them suitable for applications in electronics and photonics .
Case Studies and Research Findings
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
2.1 Core Heterocyclic Systems
- Benzo[c][1,2,5]thiadiazole vs. Benzo[d]thiazole: The target compound’s benzo[c][1,2,5]thiadiazole core differs from benzo[d]thiazole (e.g., in ) in the placement of sulfur and nitrogen atoms. Example: N4-(4-Fluorophenyl)-N2-substituted benzo[d]thiazole-2,4-dicarboxamides () show kinase inhibition but lack the tetrazole’s π-deficient character .
Tetrazole vs. Triazole/Thiadiazole :
- The tetrazole ring in the target compound (four nitrogen atoms) is more electron-deficient than triazoles (three nitrogens) or thiadiazoles (two nitrogens + sulfur). This property may improve metabolic stability and hydrogen-bonding interactions compared to 1,2,3-triazole derivatives (e.g., compound 6h in ) .
- Example: 5-(S-Alkyl)-1,3,4-thiadiazole-2-carboxamides () exhibit anticancer activity (IC50 ~1.6–2.0 µg/mL against HepG-2), but their thiadiazole cores are less polarized than tetrazoles .
2.2 Substituent Effects
Trifluoromethoxy (-OCF3) vs. Halogen/Other Groups :
- The 4-(trifluoromethoxy)phenyl substituent in the target compound provides enhanced lipophilicity and metabolic resistance compared to smaller groups like -F (e.g., ) or -Cl (e.g., 2-chloro-N-(4-fluorophenyl)benzo[d]thiazole-4-carboxamide in ). The -OCF3 group’s bulkiness may also improve steric interactions in hydrophobic binding pockets .
- Example: N-[4-(Trifluoromethyl)benzyl]thiazole carboxamides () leverage trifluoromethyl (-CF3) for similar effects, but -OCF3 offers additional steric flexibility .
Carboxamide Linkage :
3.1 Anticancer Activity
- While direct data on the target compound’s activity is absent in the evidence, structurally related compounds highlight trends:
- Thiazole-carboxamides (): IC50 values of 1.61–1.98 µg/mL against HepG-2 cells suggest that tetrazole analogs could achieve comparable or superior potency due to enhanced electron deficiency .
- Benzo[d]thiazole-2,4-dicarboxamides (): Demonstrated kinase inhibition, implying that the target compound’s benzo[c][1,2,5]thiadiazole core may target similar pathways with improved selectivity .
Data Tables
Table 1: Structural and Functional Comparison
Table 2: Substituent Impact on Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
